![molecular formula C12H26OSi B13980873 Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- CAS No. 153645-78-4](/img/structure/B13980873.png)
Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- is a silicon-based compound with a unique structure that includes three isopropyl groups and one methylethenyl group attached to a silicon atom through oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- typically involves the reaction of tris(1-methylethyl)silane with an appropriate vinyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as copper(I) chloride (CuCl), to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Ethyl-substituted silanes.
Substitution: Various functionalized silanes depending on the substituent introduced.
Applications De Recherche Scientifique
Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound can form stable bonds with other molecules through its silicon atom, allowing it to act as a cross-linking agent in polymers and other materials. Its unique structure also enables it to interact with biological molecules, making it a potential candidate for drug delivery and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, tris(1-methylethyl)(1-propyn-1-yloxy)-
- Silane, [[1-(1-methylethenyl)pentyl]oxy]bis(1-methylethyl)-
Uniqueness
Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- stands out due to its specific combination of isopropyl and methylethenyl groups, which confer unique chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in advanced materials and biomedical research.
Propriétés
Numéro CAS |
153645-78-4 |
|---|---|
Formule moléculaire |
C12H26OSi |
Poids moléculaire |
214.42 g/mol |
Nom IUPAC |
tri(propan-2-yl)-prop-1-en-2-yloxysilane |
InChI |
InChI=1S/C12H26OSi/c1-9(2)13-14(10(3)4,11(5)6)12(7)8/h10-12H,1H2,2-8H3 |
Clé InChI |
WQLOIPJBHZUMDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


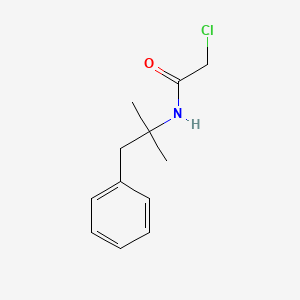
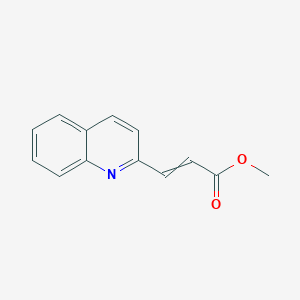
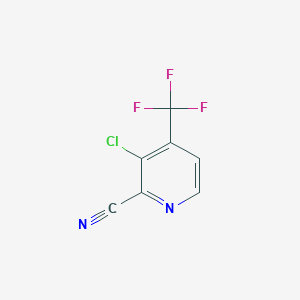
![4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13980812.png)
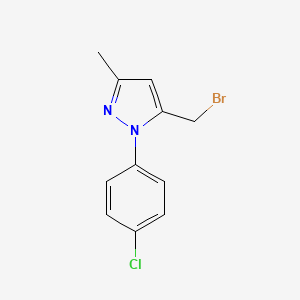
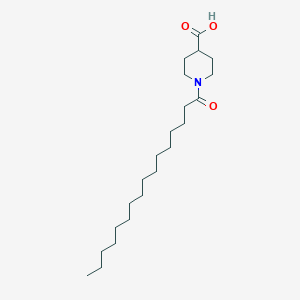



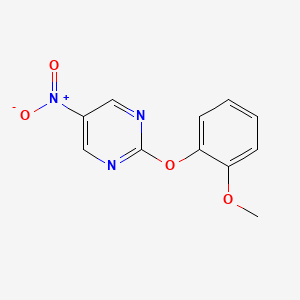
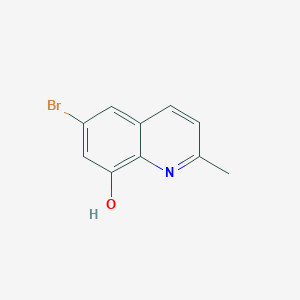
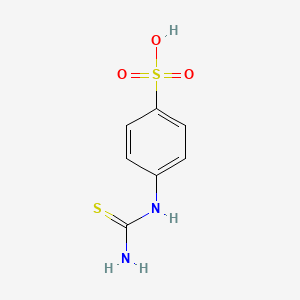
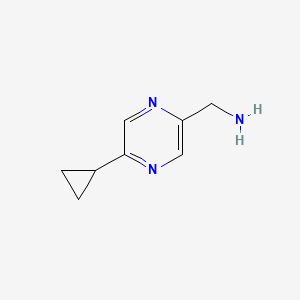
![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
